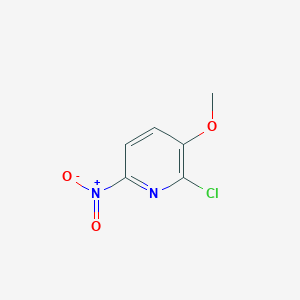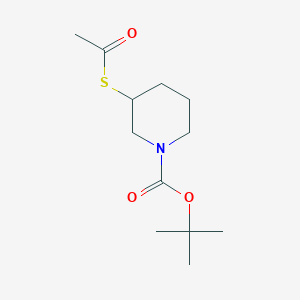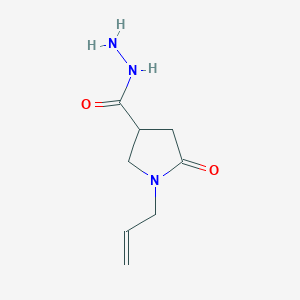
Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate
Overview
Description
“Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate” is a chiral compound . Its CAS Number is 71550-80-6 and its molecular weight is 172.22 .
Molecular Structure Analysis
The IUPAC Name for this compound is methyl (1R,2R)-2-(hydroxymethyl)cyclohexanecarboxylate . The InChI Code is 1S/C9H16O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 172.22 . It should be stored at a temperature of 28 C .Scientific Research Applications
Chemical Synthesis and Biological Evaluation
In the realm of organic synthesis and biological evaluation, the derivative of methyl trans-2-hydroxymethylcyclohexane-1-carboxylate has been used as a precursor in the synthesis of various compounds. For instance, cyclopropane derivatives have been synthesized and evaluated for their biological activities, such as enzyme inhibition in cytosolic carbonic anhydrase and acetylcholinesterase, both crucial in various neurological diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Organic Synthesis and Compound Formation
The compound has also played a role in the synthesis and study of cyclohexane derivatives, contributing to the understanding of chemical structures, isomer formations, and mass spectrometry profiles (Bekkum et al., 2010). Moreover, its involvement in solvent-free synthesis methodologies has demonstrated its utility in creating salen ligands and metal complexes, further expanding its application in organic synthesis and catalysis (Cívicos et al., 2017).
Luminescence and Pharmaceutical Research
In the context of luminescence studies, derivatives of methyl trans-2-hydroxymethylcyclohexane-1-carboxylate have been synthesized and their spectral luminescence properties investigated, providing insights into their potential applications in materials science and pharmaceuticals (Kozlov et al., 2010).
Catalysis and Material Science
The compound's derivatives have also been explored in the realm of organometallic chemistry for the creation of functionalized carbene ligands and their metal complexes, indicating potential applications in catalysis and material science (Glas, 2001).
Natural Products Synthesis
Furthermore, methyl trans-2-hydroxymethylcyclohexane-1-carboxylate derivatives have been used in the synthesis of natural products, highlighting their role in the creation of biologically active compounds and their potential pharmaceutical applications (Raw & Jang, 2000).
Safety And Hazards
properties
IUPAC Name |
methyl (1R,2R)-2-(hydroxymethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNXMMWIDJRYAG-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCC[C@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53471039 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine](/img/structure/B1395835.png)

![5'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1395837.png)


![Methyl(([5-(3-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1395843.png)
![1H-Pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B1395845.png)
![7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1395846.png)

![3-[5-(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1395852.png)
![{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine](/img/structure/B1395853.png)
